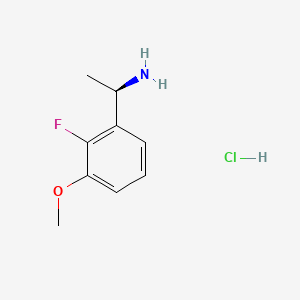

(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGBJJCWLPCSLS-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704226 | |

| Record name | (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213014-67-5 | |

| Record name | (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental to its application, influencing everything from reaction kinetics and formulation to bioavailability and storage. This in-depth technical guide provides a comprehensive overview of the key physical characteristics of this compound. Beyond a simple recitation of data, this document elucidates the scientific rationale behind the characterization methodologies, offering detailed, field-proven protocols for their determination. It is designed to be a practical resource for researchers, enabling them to both understand and replicate the essential physicochemical profiling required for advancing chemical entities from the laboratory to clinical consideration.

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental truth: the physical properties of a molecule dictate its potential as a therapeutic agent. The journey of a drug candidate from synthesis to a viable pharmaceutical product is paved with rigorous physicochemical characterization.[1][2][3][4][5] These properties are not mere data points; they are the molecular determinants of a compound's behavior in both chemical and biological systems.

For a molecule such as this compound, a substituted phenethylamine, its solid-state characteristics, solubility, and spectral fingerprints are of paramount importance. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its efficacy and safety.[6] This guide will delve into the essential physical properties of this compound, providing both established data and the experimental frameworks for their validation.

Compound Identification and Chemical Structure

A precise understanding of a molecule begins with its unambiguous identification and structure.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1213014-67-5 | [7] |

| Molecular Formula | C₉H₁₃ClFNO | [7] |

| Molecular Weight | 205.66 g/mol | [7] |

| Chemical Structure |  | N/A |

| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [7] |

The structure reveals a chiral center at the ethylamine alpha-carbon, a fluoro and a methoxy substituent on the phenyl ring. The hydrochloride salt form is common for amines, often enhancing stability and solubility in aqueous media.[8]

Solid-State Properties: Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity.[9] Impurities typically depress and broaden the melting range. For a drug substance, a sharp, well-defined melting point is a critical quality attribute.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline substance using a digital melting point apparatus.[9][10][11][12]

Objective: To determine the temperature range over which the solid phase of the compound transitions to the liquid phase.

Materials:

-

This compound (finely powdered and dry)

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be between 2-4 mm for optimal results.

-

Initial Rapid Determination (Optional but Recommended):

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute).

-

Observe the approximate temperature at which the sample melts. This provides a rough estimate and saves time in subsequent, more precise measurements.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a new loaded capillary tube into the apparatus.

-

Set the heating rate to a slow, controlled ramp (e.g., 1-2 °C/minute) starting from a temperature about 15-20 °C below the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Repeatability: Perform the determination in triplicate to ensure the results are reproducible.

Causality and Trustworthiness: A slow heating rate during the final determination is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A sharp melting range (typically ≤ 2 °C) is indicative of high purity. A broader range suggests the presence of impurities.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting a drug's dissolution rate and, consequently, its bioavailability.[1][13] As a hydrochloride salt of an amine, this compound is expected to be more soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.[8][14]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol details a reliable method for quantifying the solubility of a compound in various solvents.[14][15]

Objective: To determine the equilibrium solubility of the compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile)

-

Thermostatic shaker or orbital incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow them to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for a few hours to let the excess solid settle. For a more complete separation, centrifuge the vials.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze both the standards and the filtered samples by a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.

Causality and Trustworthiness: The isothermal equilibration method ensures that the measured concentration represents the true thermodynamic solubility. The use of HPLC for quantification provides high specificity and sensitivity, ensuring accurate measurements even for poorly soluble compounds. The pH of the aqueous medium will significantly influence the solubility of this amine salt, with higher solubility expected at lower pH values where the amine is fully protonated.[16]

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its identity and providing insights into its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For a chiral compound like this compound, NMR can also be used to determine enantiomeric purity through the use of chiral derivatizing or solvating agents.[17][18][19][20]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns influenced by the fluorine and methoxy substituents.

-

Methine Proton (-CH): A quartet adjacent to the methyl group.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Methoxy Protons (-OCH₃): A singlet in the upfield region.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the nine unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

Experimental Protocol: ¹H NMR for Structural Confirmation

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure of the compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve a small amount of the compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Cap the tube and ensure the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (phasing, baseline correction, and integration).

-

Assign the observed signals to the protons in the molecule based on their chemical shifts, integration values, and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[21][22]

Expected IR Absorption Bands:

-

N-H Stretch (Amine Salt): A broad band in the region of 2400-3200 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: In the range of 1250-1335 cm⁻¹ for aromatic amines.[21]

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the compound.

Materials:

-

This compound

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.[23]

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The peak corresponding to the free base form of the molecule (C₉H₁₂FNO) would be expected at m/z 169.1. In some soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 170.1 may be observed.

-

Isotopic Peaks: The presence of chlorine from the hydrochloride salt will result in a characteristic M+2 peak with an intensity of about one-third of the M peak in the mass spectrum of the salt itself, if it remains intact during ionization.[24][25] The fluorine atom is monoisotopic.

-

Fragmentation Pattern: Common fragmentation pathways for phenethylamines include cleavage of the bond beta to the aromatic ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound.

Materials:

-

This compound

-

Mass spectrometer with an ESI source

-

Suitable solvent (e.g., methanol, acetonitrile with a small amount of formic acid)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

Visualization of the Characterization Workflow

The comprehensive characterization of a novel chemical entity follows a logical progression, as illustrated in the workflow diagram below.

Sources

- 1. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. langhuapharma.com [langhuapharma.com]

- 3. pacelabs.com [pacelabs.com]

- 4. Physicochemical characterization of drugs | PPT [slideshare.net]

- 5. ajptonline.com [ajptonline.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. This compound [cymitquimica.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

Introduction: A Key Chiral Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized chiral amine that serves as a valuable building block in the synthesis of complex, high-value pharmaceutical compounds. Its structure, featuring a stereodefined ethylamine group attached to a strategically substituted phenyl ring, makes it a critical intermediate for creating molecules with precise three-dimensional architectures. The presence of both a fluorine atom and a methoxy group allows medicinal chemists to finely tune the physicochemical properties of a target molecule, such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The ability to introduce these features through a single, enantiomerically pure starting material is a significant advantage in streamlining the drug discovery process.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical application, characterization, and safe handling. The content is designed to equip researchers and drug development professionals with the field-proven insights necessary to effectively utilize this important chemical entity.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1213014-67-5 | [3][4] |

| Molecular Formula | C₉H₁₃ClFNO | [3][4] |

| Molecular Weight | 205.66 g/mol | [4] |

| IUPAC Name | (1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | [3] |

| Purity | Typically ≥95% | [4] |

| Appearance | Varies (often a solid) | N/A |

| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [3][4] |

Synthesis and Enantiomeric Purification: The Path to Stereochemical Purity

The industrial and laboratory-scale production of a single enantiomer like this compound relies on a robust strategy for both the initial synthesis of the racemic mixture and its subsequent separation into individual enantiomers.

Synthesis of Racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine

The most common and direct route to the racemic parent amine is the reductive amination of the corresponding ketone, 2'-fluoro-3'-methoxyacetophenone. This process typically involves reacting the ketone with an ammonia source and a reducing agent. While specific patented procedures for this exact molecule are not publicly detailed, the methodology is a cornerstone of amine synthesis.

Chiral Resolution: Isolating the (R)-Enantiomer

Obtaining the desired (R)-enantiomer from the racemic mixture is the most critical and challenging step. The most established and scalable method is diastereomeric salt crystallization.[5] This technique exploits the fact that diastereomers (salt pairs formed between the racemic amine and a single enantiomer of a chiral acid) have different physical properties, most notably solubility.[5][6]

The Causality Behind the Method: By reacting the racemic amine with a chiral resolving agent, two diastereomeric salts are formed: [(R)-amine:(L)-acid] and [(S)-amine:(L)-acid]. Due to their different three-dimensional arrangements, these salts pack differently into crystal lattices, leading to one being less soluble in a given solvent system. This allows for its selective crystallization and subsequent separation by simple filtration.

Sources

An In-depth Technical Guide to the Synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a chiral amine of significant interest to the pharmaceutical and agrochemical industries. The guide details two primary strategies for achieving the desired enantiopure compound: a direct asymmetric approach via reductive amination and a classical resolution method. Each step is elucidated with mechanistic insights, detailed experimental protocols, and characterization data. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this and related chiral phenylethylamines.

Introduction: The Significance of Chiral Fluoro-methoxyphenyl-ethanamines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The specific three-dimensional arrangement of substituents around a chiral center can dramatically influence a molecule's pharmacological and toxicological properties. This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development.

Substituted phenylethylamines, in particular, represent a broad class of psychoactive and stimulant substances with diverse clinical applications, including as central nervous system stimulants, antidepressants, and appetite suppressants.[1] The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This compound is a valuable chiral building block for the synthesis of more complex molecules. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, allows for fine-tuning of its physicochemical and pharmacological properties. This guide will provide a detailed roadmap for the synthesis of this important compound, empowering researchers to access this key intermediate for their discovery and development programs.

Strategic Overview of the Synthesis

The synthesis of this compound can be approached through two primary strategies, both of which begin with the synthesis of the key intermediate, 2-fluoro-3-methoxyacetophenone. From this ketone, the chiral amine can be obtained either through a direct asymmetric synthesis or via the resolution of a racemic mixture.

Caption: High-level overview of the synthetic routes to the target compound.

This guide will first detail the synthesis of the ketone intermediate, followed by in-depth discussions and protocols for both the asymmetric reductive amination and the chiral resolution pathways.

Synthesis of the Key Intermediate: 2-Fluoro-3-methoxyacetophenone

The synthesis of 2-fluoro-3-methoxyacetophenone is most effectively achieved through a Friedel-Crafts acylation of 2-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The directing effects of the fluorine and methoxy substituents guide the acylation to the desired position.

Mechanistic Insight into Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of an acyl halide (in this case, acetyl chloride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores aromaticity and yields the desired ketone.

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocol for 2-Fluoro-3-methoxyacetophenone

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[3]

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Fluoroanisole | C₇H₇FO | 126.13 | 10.0 g | 0.079 |

| Aluminum Chloride | AlCl₃ | 133.34 | 12.7 g | 0.095 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 6.8 mL | 0.095 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |

| Water | H₂O | 18.02 | As needed | - |

| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (12.7 g, 0.095 mol) and dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (6.8 mL, 0.095 mol) dropwise to the stirred suspension over 15 minutes.

-

After the addition is complete, add a solution of 2-fluoroanisole (10.0 g, 0.079 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-fluoro-3-methoxyacetophenone.

Characterization of 2-Fluoro-3-methoxyacetophenone

| Parameter | Data |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (dd, J = 7.6, 1.6 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 6.90 (ddd, J = 8.4, 4.8, 1.6 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.5, 157.0 (d, J=248.5 Hz), 147.5 (d, J=10.1 Hz), 125.0, 120.2 (d, J=3.0 Hz), 115.8 (d, J=21.2 Hz), 112.3, 56.4, 29.8. |

| Mass Spectrum (EI) | m/z 168 (M+), 153, 125. |

Pathway A: Asymmetric Reductive Amination

Asymmetric reductive amination is a highly efficient one-pot method for the synthesis of chiral amines from ketones.[4] This approach avoids the isolation of the intermediate imine and directly yields the enantiomerically enriched product. Various catalytic systems, including transition-metal catalysts and biocatalysts, can be employed for this transformation.

Mechanistic Considerations in Asymmetric Reductive Amination

The reaction proceeds through the in-situ formation of an imine from the ketone and an ammonia source. A chiral catalyst then facilitates the enantioselective reduction of the imine to the corresponding amine. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Caption: Generalized workflow for asymmetric reductive amination.

Experimental Protocol for Asymmetric Reductive Amination

This protocol is based on established methods for the ruthenium-catalyzed asymmetric reductive amination of aryl ketones.[4]

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Fluoro-3-methoxyacetophenone | C₉H₉FO₂ | 168.17 | 1.0 g | 5.95 mmol |

| [Ru(p-cymene)Cl₂]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 9.1 mg | 0.015 mmol |

| (R)-Xyl-P-Phos | C₄₇H₄₀P₂ | 678.76 | 22.2 mg | 0.033 mmol |

| Ammonium Formate | CH₅NO₂ | 63.06 | 1.88 g | 29.8 mmol |

| Formic Acid | CH₂O₂ | 46.03 | 1.1 mL | 29.8 mmol |

| Methanol | CH₃OH | 32.04 | 20 mL | - |

Procedure:

-

In a glovebox, add [Ru(p-cymene)Cl₂]₂ (9.1 mg, 0.015 mmol) and (R)-Xyl-P-Phos (22.2 mg, 0.033 mmol) to a Schlenk flask.

-

Add degassed methanol (10 mL) and stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve 2-fluoro-3-methoxyacetophenone (1.0 g, 5.95 mmol), ammonium formate (1.88 g, 29.8 mmol), and formic acid (1.1 mL, 29.8 mmol) in methanol (10 mL).

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Seal the Schlenk flask and heat the reaction mixture at 60 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine.

Pathway B: Chiral Resolution of Racemic Amine

An alternative and widely used industrial method for obtaining enantiomerically pure amines is the chiral resolution of a racemic mixture.[5] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.

Principles of Chiral Resolution by Diastereomeric Salt Formation

A racemic mixture of the amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated. After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base. A common and effective resolving agent for amines is L-tartaric acid.[6]

Caption: Step-by-step process of chiral resolution via diastereomeric salt formation.

Experimental Protocol for Chiral Resolution

This protocol provides a general procedure for the resolution of a racemic phenylethylamine using L-tartaric acid.[6] Optimization of solvent and temperature may be required for this specific substrate.

Step 1: Synthesis of Racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine

The racemic amine is first prepared by a standard reductive amination of 2-fluoro-3-methoxyacetophenone.

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Fluoro-3-methoxyacetophenone | C₉H₉FO₂ | 168.17 | 5.0 g | 29.7 mmol |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 23.0 g | 297 mmol |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 2.8 g | 44.6 mmol |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

Procedure:

-

To a solution of 2-fluoro-3-methoxyacetophenone (5.0 g, 29.7 mmol) in methanol (100 mL), add ammonium acetate (23.0 g, 297 mmol).

-

Stir the mixture at room temperature until the solids dissolve.

-

Add sodium cyanoborohydride (2.8 g, 44.6 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Add 1 M HCl to the residue until the pH is acidic, then wash with diethyl ether.

-

Basify the aqueous layer with 6 M NaOH until pH > 12.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine.

Step 2: Resolution with L-Tartaric Acid

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Racemic Amine | C₉H₁₂FNO | 169.20 | 4.0 g | 23.6 mmol |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 1.77 g | 11.8 mmol |

| Methanol | CH₃OH | 32.04 | As needed | - |

Procedure:

-

Dissolve L-(+)-tartaric acid (1.77 g, 11.8 mmol) in a minimal amount of hot methanol.

-

In a separate flask, dissolve the racemic amine (4.0 g, 23.6 mmol) in a minimal amount of methanol.

-

Slowly add the amine solution to the hot tartaric acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator overnight to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This is the diastereomeric salt of the (R)-amine.

-

To liberate the free amine, dissolve the salt in water and add 6 M NaOH until the solution is strongly basic.

-

Extract the (R)-amine with diethyl ether (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield enantiomerically enriched (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine.

Final Salt Formation and Characterization

To obtain the final hydrochloride salt, the enantiomerically pure (R)-amine is treated with hydrochloric acid.

Protocol for Hydrochloride Salt Formation

-

Dissolve the (R)-amine in diethyl ether.

-

Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization of this compound

| Parameter | Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol [7] |

| CAS Number | 1332588-07-4[5] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.85 (br s, 3H), 7.35 (m, 1H), 7.20 (m, 2H), 4.50 (q, J = 6.8 Hz, 1H), 3.90 (s, 3H), 1.55 (d, J = 6.8 Hz, 3H). |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 156.5 (d, J=245.5 Hz), 147.0 (d, J=10.1 Hz), 126.0, 125.5 (d, J=4.0 Hz), 116.5 (d, J=18.2 Hz), 112.0, 56.5, 45.0, 20.5. |

| IR (KBr, cm⁻¹) | 2950, 1600, 1480, 1280, 1100, 800. |

| Mass Spectrum (ESI+) | m/z 170.1 (M+H)⁺. |

Safety and Handling

2-Fluoro-3-methoxyacetophenone:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Wear protective gloves, eye protection, and face protection.

This compound:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Wear protective gloves, protective clothing, and eye protection.

-

Handle in a well-ventilated area.

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion

This technical guide has detailed two robust and reliable synthetic routes to this compound. The choice between asymmetric reductive amination and classical chiral resolution will depend on the specific resources and expertise available. The asymmetric approach offers a more direct and atom-economical route, while chiral resolution is a well-established and scalable method. By providing detailed experimental protocols and mechanistic insights, this guide serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the synthesis of this important chiral building block.

References

- University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients. [URL: https://med.virginia.edu/toxicology/wp-content/uploads/sites/268/2023/10/ToxTalk-October-2023-Phenethylamines.pdf]

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [URL: https://www.acgpubs.org/doc/20200317112003-66-RNP-1909-213.pdf]

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.

- Winthrop University. (2014). The Friedel-Crafts Acylation. [URL: https://www.winthrop.

- Scribd. Friedel Crafts Acylation. [URL: https://www.scribd.

- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. [URL: https://www.benchchem.com/product/b901584/technical-documents/D2024010101859]

- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/base/files/product-documents/10/F239325_10_1.pdf]

- Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101861]

- Benchchem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101858]

- ChemistryViews. (2018). Direct Asymmetric Reductive Amination. [URL: https://www.chemistryviews.

- AK Scientific, Inc. Safety Data Sheet (United States). (1S)-1-(4-FLUORO-3-METHOXYPHENYL)ETHYLAMINE-HCl. [URL: https://www.aksci.com/sds/KS00000U9P_sds.pdf]

- Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101861]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/29329]

- Aaronchem. This compound. [URL: https://www.aaronchem.com/product/r-1-2-fluoro-3-methoxyphenyl-ethanamine-hydrochloride-cas-1332588-07-4-ar00156i]

- Benchchem. Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101857]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1-(2,5-Difluoro-3-methoxyphenyl)ethanone | C9H8F2O2 | CID 84660399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. (R)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride | CAS:1332588-07-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [cymitquimica.com]

(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride

Abstract

This compound is a chiral primary amine building block crucial in the synthesis of advanced pharmaceutical intermediates. Unambiguous structural confirmation and purity assessment are paramount for its application in drug discovery and development. This technical guide provides a detailed analysis of the expected spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The document is structured to provide not only the anticipated data but also the underlying scientific principles and experimental considerations, offering a comprehensive resource for researchers and quality control specialists. The interpretation demonstrates how these orthogonal analytical techniques synergize to provide a complete and validated structural profile.

Introduction and Molecular Structure

The precise characterization of chemical reagents is the foundation of reproducible and reliable scientific research, particularly within the pharmaceutical industry. This compound (Molecular Formula: C₉H₁₃ClFNO, Molecular Weight: 205.66 g/mol ) presents a unique combination of functional groups: a chiral ethylamine side chain, a methoxy group, and a fluorine atom on a benzene ring.[1] Each of these features imparts a distinct signature in various spectroscopic analyses. This guide will elucidate the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its identification.

The structural integrity is confirmed by integrating data from multiple spectroscopic methods, a self-validating workflow essential for regulatory compliance and scientific rigor.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Experimental Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (NH₃⁺).[2] DMSO-d₆ is often preferred for amine salts as it allows for the observation of N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-12 ppm.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The electron-withdrawing nature of the fluorine and the electron-donating methoxy group, along with their positions, create a distinct pattern in the aromatic region.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |

| NH₃⁺ | 8.5 - 9.0 | Broad singlet (br s) | 3H | Labile protons of the ammonium salt, chemical shift is concentration and solvent dependent.[3] |

| Ar-H (H6) | 7.35 - 7.45 | Triplet of doublets (td) | 1H | Coupled to H4 and H5 (³JHH ≈ 8.0 Hz) and to the ortho F (³JHF ≈ 8.0 Hz). |

| Ar-H (H4/H5) | 7.15 - 7.25 | Multiplet (m) | 2H | These protons are coupled to each other and to H6, creating a complex multiplet. |

| CH-NH₃⁺ | 4.40 - 4.50 | Quartet (q) | 1H | The methine proton is deshielded by the adjacent ammonium group and coupled to the three methyl protons (³JHH ≈ 6.8 Hz). |

| OCH₃ | 3.85 - 3.95 | Singlet (s) | 3H | Methoxy protons are singlets as there are no adjacent protons to couple with. |

| CH₃ | 1.50 - 1.60 | Doublet (d) | 3H | Coupled to the single methine proton (³JHH ≈ 6.8 Hz). |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon-fluorine coupling is a key diagnostic feature in the ¹³C NMR spectrum, resulting in splitting of the signals for carbons close to the fluorine atom.

| Carbon Assignment | Predicted δ (ppm) | Key Couplings | Rationale |

| C2 (C-F) | 150 - 153 | Doublet, ¹JCF ≈ 245 Hz | Carbon directly bonded to fluorine shows a large one-bond coupling constant and is significantly downfield. |

| C3 (C-OCH₃) | 146 - 148 | Doublet, ²JCF ≈ 12 Hz | Methoxy-bearing carbon is deshielded and shows a smaller two-bond coupling to fluorine. |

| C1 (C-CH) | 130 - 132 | Doublet, ²JCF ≈ 5 Hz | The ipso-carbon attached to the ethylamine group is influenced by two-bond coupling to fluorine. |

| C6 | 125 - 127 | Singlet | Aromatic CH. |

| C5 | 120 - 122 | Doublet, ³JCF ≈ 3 Hz | Aromatic CH with minor three-bond coupling to fluorine. |

| C4 | 115 - 117 | Singlet | Aromatic CH. |

| OCH₃ | 56 - 57 | Singlet | Typical chemical shift for a methoxy carbon.[4] |

| CH-NH₃⁺ | 48 - 50 | Singlet | Aliphatic methine carbon attached to the nitrogen. |

| CH₃ | 20 - 22 | Singlet | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (General)

-

Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

The spectrum is expected to be dominated by features from the primary amine salt, the substituted aromatic ring, and the alkyl and methoxy groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Origin |

| 3200 - 2800 | N-H⁺ Stretch | Strong, Broad | The N-H stretching vibrations of the primary ammonium salt (R-NH₃⁺) appear as a very broad and strong absorption band, often with multiple sub-peaks.[3] |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H stretching.[5] |

| 3000 - 2850 | C-H Stretch | Medium | Aliphatic C-H stretching from the ethyl and methoxy groups. |

| ~1600 & ~1475 | C=C Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| 1610 - 1550 | N-H⁺ Bend | Medium | Asymmetric and symmetric bending of the ammonium group. |

| 1280 - 1240 | C-O Stretch | Strong | Asymmetric stretching of the aryl-alkyl ether (Ar-O-CH₃). |

| 1250 - 1180 | C-F Stretch | Strong | The carbon-fluorine bond gives a characteristic strong absorption. |

| 1050 - 1010 | C-O Stretch | Strong | Symmetric stretching of the aryl-alkyl ether. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, Electrospray Ionization (ESI) is the preferred method.

Experimental Protocol (General)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The hydrochloride salt will dissociate in solution, and the free amine will be protonated.

Predicted Mass Spectrum Data (ESI-Positive Mode)

The mass spectrum will show the protonated molecular ion of the free base (C₉H₁₂FNO, MW = 169.20). The primary fragmentation pathway for phenethylamines involves the loss of ammonia and benzylic α-cleavage.[6][7]

-

Protonated Molecular Ion ([M+H]⁺): m/z 170.2

-

Key Fragment 1 ([M+H - NH₃]⁺): m/z 153.1. This corresponds to the loss of neutral ammonia from the protonated molecule, a very common pathway for primary amines.[8]

-

Key Fragment 2 (Benzylic Cleavage): m/z 154.1. This fragment results from the α-cleavage (breakage of the Cα-Cβ bond) to lose the methyl group, forming the [C₈H₉FNO]⁺ ion.

Caption: Predicted ESI-MS fragmentation pathways for the title compound.

Integrated Spectral Interpretation: A Validated Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from orthogonal methods to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic validation.

This integrated approach ensures confidence in the material's identity and quality. The molecular weight from MS corroborates the structure deduced from NMR. The functional groups identified by IR are consistent with the fragments observed in MS and the chemical environments detailed by NMR. This cohesive, self-validating system provides the highest level of scientific trustworthiness.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry, 92(17), 12033-12039. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2012). MDPI. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). ACS Publications. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. (2012). ResearchGate. [Link]

-

Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain. (1979). Journal of Neurochemistry, 33(1), 201-12. [Link]

-

IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Infrared Correlation Chart for Amines. Scribd. [Link]

-

IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

-

Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Chiral resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine

An In-Depth Technical Guide to the Chiral Resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine

Abstract

The isolation of single enantiomers is a cornerstone of modern drug development, where the stereochemistry of a molecule is inextricably linked to its pharmacological activity, efficacy, and safety profile. 1-(2-fluoro-3-methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the principal methodologies for its chiral resolution. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, field-proven insights for optimization, and a strategic framework for selecting the most appropriate resolution technique. While direct experimental data for this specific molecule is limited in public literature, this guide establishes a robust methodological framework by leveraging detailed protocols from structurally analogous compounds.[1]

Part 1: Foundational Principles and Strategic Selection

The resolution of a racemic mixture is the process of separating it into its constituent enantiomers. The choice of method is a critical decision driven by factors such as scale, required purity, cost, and available resources. The three primary strategies discussed herein are Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Chromatography.

Most bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Therefore, efficient chiral resolution is not merely a purification step but a critical process in ensuring the development of safe and effective medicines.

Strategic Workflow for Method Selection

The selection of a resolution strategy is a multi-faceted decision. The following diagram outlines a logical approach for researchers to determine the most suitable path based on their objectives.

Caption: Decision workflow for selecting a chiral resolution method.

Part 2: Diastereomeric Salt Crystallization

This classical method remains one of the most common and industrially scalable techniques for separating enantiomers.[1] The underlying principle is the reaction of the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[1][3]

Causality in Experimental Design

-

Choice of Resolving Agent: The selection is critical for successful resolution. The agent must form a stable, crystalline salt with the amine. For primary amines like the target compound, derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid are excellent starting points.[1][4] An empirical screening process is often necessary to identify the optimal agent.

-

Stoichiometry: The molar ratio of the resolving agent to the racemic amine significantly impacts the efficiency. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can yield a diastereomeric salt with higher enantiomeric purity in the solid phase.[4][5] This is a consequence of the ternary phase diagram governing the solid-liquid equilibrium of the two diastereomers and the solvent.[3]

Potential Chiral Resolving Agents for Amines

| Resolving Agent | Type | Rationale / Comments |

| L-(+)-Tartaric Acid | Chiral Acid | Widely available, cost-effective, and proven effective for many primary amines.[4][5] |

| Dibenzoyl-L-tartaric Acid | Chiral Acid | Increased hydrophobicity can alter solubility profiles favorably in organic solvents.[4] |

| Di-p-toluoyl-L-tartaric Acid | Chiral Acid | Similar to dibenzoyl derivative; effective in resolving closely related structures.[1] |

| (S)-(+)-Mandelic Acid | Chiral Acid | Another common, effective resolving agent for amines.[4] |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Acid | Strong acid, forms stable salts, often with good crystallinity.[4] |

Experimental Protocol: Diastereomeric Crystallization

This protocol is adapted from methodologies for structurally similar amines and provides a robust starting point.[1][5]

-

Salt Formation:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating (40-60°C).

-

In a separate vessel, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the solution to cool slowly to room temperature. If crystallization does not occur, cooling to 0-5°C or adding a small seed crystal of the desired diastereomeric salt can induce precipitation.[4]

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove impurities and the more soluble diastereomer.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).[5]

-

Stir vigorously until the solid has completely dissolved and the deprotonated amine has partitioned into the organic layer.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis (Self-Validation):

-

Determine the enantiomeric excess (e.e.) of the recovered amine using Chiral High-Performance Liquid Chromatography (HPLC).[5]

-

Workflow & Troubleshooting

Caption: Workflow for diastereomeric salt crystallization.

| Issue | Possible Cause | Recommended Optimization Step |

| No salt formation or precipitation | Inappropriate solvent; Low concentration | Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones) or use a solvent/anti-solvent system.[5] |

| Precipitate is an oil or fails to crystallize | Solvent system not optimal; Impurities present | Try slower cooling, scratching the flask, or using a seed crystal. Ensure high purity of the starting racemic amine.[5] |

| Low enantiomeric excess (e.e.) | Poor diastereomeric salt selectivity; Co-crystallization | Optimize the stoichiometry of the resolving agent. Perform recrystallization of the diastereomeric salt to improve purity. Screen different resolving agents.[5] |

| Low yield of resolved product | High solubility of the desired diastereomeric salt | Optimize crystallization temperature and time (e.g., longer time at lower temperature). Use a minimal amount of solvent for crystallization and washing.[5] |

Part 3: Enzymatic Kinetic Resolution

Enzymatic resolutions leverage the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[6] In a kinetic resolution, the enzyme preferentially catalyzes the transformation (e.g., acylation) of one enantiomer over the other. This results in a mixture of a slower-reacting, un-transformed enantiomer and a faster-reacting, transformed enantiomer, which can then be separated by standard chemical methods (e.g., extraction or chromatography).

Mechanism and Key Components

-

Enzyme: Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a versatile and widely used biocatalyst for the resolution of amines due to its broad substrate scope and high enantioselectivity.[6][7]

-

Acyl Donor: An acyl donor is required for the enzyme to transfer an acyl group to the amine. Simple esters like ethyl acetate can serve as both the acyl donor and the solvent.[5]

-

The 50% Conversion Rule: In a perfect kinetic resolution, the reaction is stopped at or near 50% conversion. At this point, you theoretically have one enantiomer as the acylated product and the other as the unreacted amine, both with high enantiomeric excess.

Experimental Protocol: Enzymatic Resolution

This protocol is a general guide for a lipase-catalyzed resolution.[5][6]

-

Reaction Setup:

-

In a flask, dissolve racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine (1.0 eq.) in an organic solvent (e.g., heptane or toluene).

-

Add an acyl donor (e.g., ethyl acetate, 1.5-3.0 eq.).

-

Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

-

Seal the flask and shake or stir at a controlled temperature (e.g., 30-45°C).

-

-

Monitoring the Reaction:

-

Periodically take small aliquots from the reaction mixture and analyze by chiral HPLC to monitor the conversion and the e.e. of both the remaining substrate and the acylated product.

-

Stop the reaction when it reaches approximately 50% conversion to maximize the yield and e.e. of both components.

-

-

Workup and Separation:

-

Filter off the immobilized enzyme (it can often be washed and reused).

-

The resulting mixture contains the unreacted amine and the acylated amine (amide).

-

Separate these two compounds. A simple acid-base extraction is often effective: extract with aqueous acid (e.g., 1M HCl) to protonate and dissolve the unreacted amine, leaving the neutral amide in the organic layer.

-

Basify the aqueous layer to recover the unreacted amine enantiomer. Hydrolyze the amide from the organic layer to recover the other amine enantiomer.

-

-

Analysis:

-

Confirm the e.e. of the separated, unreacted amine using chiral HPLC.

-

Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution.

Part 4: Chromatographic Methods & Analytical Validation

While crystallization and enzymatic methods are excellent for bulk separation, chromatography is indispensable for both analytical validation and, in some cases, preparative separation.[8]

Analytical Chiral HPLC

This is the gold standard for determining the success of a chiral resolution.[5]

-

Principle: Enantiomers are separated on a Chiral Stationary Phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.

-

Setup:

-

Column: A CSP is required. Common phases include those based on cellulose or amylose derivatives (e.g., CHIRALPAK® series).[9]

-

Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

-

Detection: UV detection is standard for aromatic compounds like the target molecule.

-

-

Output: The chromatogram will show two distinct peaks, one for each enantiomer. The enantiomeric excess (e.e.) is calculated from the relative areas of these peaks:

-

e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

-

Preparative Chiral HPLC

For small quantities where very high purity is required, preparative chiral HPLC can be used to directly separate the enantiomers from the racemic mixture. While effective, this method is generally more expensive and less scalable than crystallization.[4]

Part 5: Comparative Summary and Conclusion

| Feature | Diastereomeric Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral HPLC |

| Scalability | Excellent; readily scaled to kg and ton quantities. | Good; scalable but may require larger bioreactors. | Poor; generally limited to gram-scale. |

| Cost | Generally low to moderate; depends on resolving agent. | Moderate; enzyme cost can be significant but is often reusable. | High; expensive columns and solvent consumption. |

| Development Time | Moderate; requires screening of agents and solvents. | Moderate; requires enzyme screening and reaction optimization. | Fast; primarily method development on the instrument. |

| Theoretical Yield | 50% per enantiomer (can be improved with racemization). | 50% per enantiomer (can be improved with racemization). | >95% recovery of both enantiomers. |

| "Green" Chemistry | Moderate; relies on organic solvents. | Good; often uses milder conditions and biodegradable catalysts. | Poor; high consumption of organic solvents. |

| Typical Purity | Good to Excellent (>99% e.e. often achievable with recrystallization). | Excellent (>99% e.e. is common). | Excellent (>99.5% e.e. is typical). |

Conclusion

The chiral resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine is a critical step for its application in pharmaceutical synthesis. This guide has detailed the three primary methodologies available to the research and development scientist. Diastereomeric salt crystallization stands out as a robust, scalable, and cost-effective method for large-scale production.[1] Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative, yielding products of exceptional enantiomeric purity.[6][7] Finally, chiral chromatography serves as the essential analytical tool for validation and a viable, albeit less scalable, option for direct preparative separation.[8] The optimal strategy depends on the specific project goals, but a combination of these techniques—using crystallization or enzymatic resolution for bulk separation and chiral HPLC for rigorous analysis—represents a comprehensive and scientifically sound approach.

References

- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem.

- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2009). Organic & Biomolecular Chemistry.

- Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (n.d.). Benchchem.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). Molecules.

- Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition.

- Chiral Resolution Screening. (n.d.). Onyx Scientific.

- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.

- Chiral Resolution Via Diastereomeric Salt Crystallization. (2003). AIChE Annual Meeting, Conference Proceedings.

- Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]

- 4. onyxipca.com [onyxipca.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a chiral amine salt with potential applications in pharmaceutical synthesis. Understanding its solubility in various organic solvents is paramount for process development, including reaction optimization, purification, and formulation. Solubility data informs the choice of solvent for crystallization, chromatography, and the preparation of solutions for various analytical and synthetic applications. A thorough understanding of the factors governing its solubility allows for the rational design of experiments and processes, saving time and resources.

Theoretical Framework: Factors Governing the Solubility of Amine Hydrochlorides

The solubility of this compound, an ionic salt, is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[1][2] As a general principle, "like dissolves like" is a useful starting point; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

This compound is a polar, ionic compound.[4] This characteristic suggests a higher affinity for polar solvents. Key factors influencing its solubility include:

-

Solvent Polarity : Polar protic solvents, such as lower-aliphatic alcohols (e.g., methanol, ethanol), are expected to be effective at solvating the ionic salt through ion-dipole interactions and hydrogen bonding.[4] Conversely, nonpolar aprotic solvents like hexane and toluene are generally poor solvents for such compounds.[4]

-

Temperature : For most solid solutes dissolving in a liquid solvent, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, meaning it absorbs heat. However, there are exceptions where solubility can decrease with increasing temperature if the dissolution is an exothermic process.[3]

-

pH of the Solution : The pH can significantly influence the solubility of ionizable compounds.[5][6] For an amine hydrochloride, in the presence of a common ion (Cl-), the solubility may decrease.[6][7]

-

Crystal Structure : The crystal lattice energy of the solid salt plays a role. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

-

Presence of Other Solutes : The addition of other substances, such as salts, can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound.[3]

Experimental Determination of Solubility: A Validated Protocol

A precise and reproducible method for determining solubility is crucial. The isothermal equilibrium method is a widely accepted technique for this purpose.[4] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

Materials

-

This compound (purity > 99%)

-

Selected organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV-Vis detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of each selected solvent in sealed vials. The excess solid ensures that the solution reaches saturation.[4]

-

Equilibration : Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[4] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation : After equilibration, allow the suspensions to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[4]

-

Sample Preparation for Analysis : Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.[4]

-

Quantitative Analysis : Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved this compound using a validated HPLC method.[4]

-

Data Analysis : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L. The experiment should be repeated at least three times for each solvent to ensure reproducibility, and the results reported as the mean ± standard deviation.[4]

Caption: Isothermal Equilibrium Solubility Workflow

Predicted Solubility Profile and Data Interpretation

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Favorable ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.[4] |

| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate to Low | Can engage in dipole-dipole interactions, but lack hydrogen bond donating ability, making them less effective than protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | Lack the ability to effectively solvate the ions of the salt, leading to poor solubility.[4] |

Interpreting the Results:

The experimentally determined solubility values will allow for the classification of solvents as "good" or "poor" for this compound. This information is directly applicable to:

-

Crystallization : A good solvent for dissolution at high temperatures followed by poor solubility at lower temperatures is ideal for crystallization.

-

Chromatography : The choice of mobile and stationary phases is influenced by the solubility of the compound.

-

Reaction Chemistry : Ensuring the compound remains in solution is often critical for homogeneous reaction kinetics.

Safety and Handling

As with any chemical, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

While specific solubility data for this compound is not widely published, a sound understanding of the theoretical principles governing the solubility of amine hydrochlorides, coupled with a robust experimental protocol, enables researchers to determine this critical parameter. The isothermal equilibrium method followed by HPLC analysis provides a reliable means of obtaining accurate and reproducible solubility data. This information is indispensable for the efficient development of processes involving this compound in the pharmaceutical industry.

References

-

Solubility of Things. Methylamine hydrochloride. Available at: [Link]

-

PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. Available at: [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available at: [Link]

-

Scribd. Factors Affecting Drug Solubility. Available at: [Link]

-

YouTube. Factors Affecting Solubility. Available at: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]

Sources

- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

A Technical Guide to (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride: Sourcing, Qualification, and Application

This guide provides an in-depth technical overview of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a chiral building block of increasing importance in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer practical insights into the compound's commercial landscape, essential quality control methodologies, and its strategic role in modern drug discovery.

Introduction: The Strategic Value of a Fluorinated Chiral Amine

This compound is a specialized chemical intermediate valued for its unique combination of structural features: a chiral primary amine, a fluorinated aromatic ring, and a methoxy group. This specific arrangement makes it a desirable starting material for synthesizing complex molecules with potential therapeutic applications.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The chiral nature of the ethylamine side chain is equally critical, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, sourcing this building block with high enantiomeric purity is paramount for the integrity of subsequent research and development.